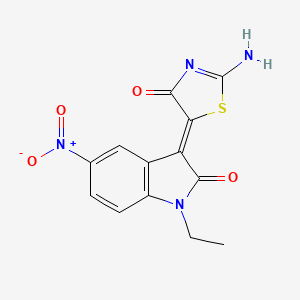
2-chloro-4-methyl-N-(4-nitrophenyl)benzamide
Descripción general
Descripción
2-chloro-4-methyl-N-(4-nitrophenyl)benzamide, also known as CNB-001, is a small molecule drug that has gained attention for its potential therapeutic applications in various neurological disorders. This compound belongs to the benzamide class of drugs and has been shown to possess neuroprotective properties in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-4-methyl-N-(4-nitrophenyl)benzamide is not fully understood, but it is believed to act through multiple pathways to exert its neuroprotective effects. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function. In addition, this compound has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. This compound has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the neuroprotective effects of this compound. In addition, this compound has been shown to increase the levels of acetylcholine in the brain by inhibiting the activity of acetylcholinesterase. This can improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-4-methyl-N-(4-nitrophenyl)benzamide is its potential therapeutic applications in various neurological disorders. This compound has been shown to possess neuroprotective properties in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, there are also some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects. In addition, the potential side effects and toxicity of this compound need to be further studied before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for research on 2-chloro-4-methyl-N-(4-nitrophenyl)benzamide. One area of research is to further study the mechanism of action of this compound to better understand how it exerts its neuroprotective effects. Another area of research is to study the potential therapeutic applications of this compound in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In addition, future research can focus on optimizing the synthesis method of this compound to improve the yield and purity of this compound. Finally, more studies are needed to determine the potential side effects and toxicity of this compound before it can be used in clinical trials.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has gained attention for its potential therapeutic applications in various neurological disorders. This compound possesses neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis in the brain. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and to study its potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
2-chloro-4-methyl-N-(4-nitrophenyl)benzamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Preclinical studies have shown that this compound possesses neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis in the brain. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-chloro-4-methyl-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-2-7-12(13(15)8-9)14(18)16-10-3-5-11(6-4-10)17(19)20/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJWMJWZLIZEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-isopropoxybenzoyl)amino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3960219.png)
![2-(4-bromo-2-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B3960227.png)
![2-chloro-5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B3960259.png)
![7-{(2,5-dimethylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3960275.png)


![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(1H-pyrazol-3-ylmethyl)amine](/img/structure/B3960294.png)

![2-methyl-7-[(2-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3960308.png)
![5-{[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B3960313.png)

